4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

Lipophilicity SAR Descriptors Drug Design

4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (CAS 886643-10-3, PubChem CID is a fully synthetic, small-molecule 3,4-dihydroquinolin-2(1H)-one derivative. Its structure features a 6,7-diethoxy-substituted dihydroquinolinone core bearing a 4-(sec-butoxy)phenyl substituent at the 4-position, yielding a molecular formula of C₂₃H₂₉NO₄ and a molecular weight of 383.5 g/mol.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 886643-10-3
Cat. No. B4647859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
CAS886643-10-3
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC
InChIInChI=1S/C23H29NO4/c1-5-15(4)28-17-10-8-16(9-11-17)18-13-23(25)24-20-14-22(27-7-3)21(26-6-2)12-19(18)20/h8-12,14-15,18H,5-7,13H2,1-4H3,(H,24,25)
InChIKeyCPUNGPIQOVSEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (CAS 886643-10-3): Structural Identity and Procurement Baseline


4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (CAS 886643-10-3, PubChem CID 17060556) is a fully synthetic, small-molecule 3,4-dihydroquinolin-2(1H)-one derivative [1]. Its structure features a 6,7-diethoxy-substituted dihydroquinolinone core bearing a 4-(sec-butoxy)phenyl substituent at the 4-position, yielding a molecular formula of C₂₃H₂₉NO₄ and a molecular weight of 383.5 g/mol [1]. The compound belongs to a scaffold class with documented pharmacological precedents—including monoamine oxidase (MAO) inhibition and dihydroorotate dehydrogenase (DHODH) inhibition—that make positional and electronic substitution patterns critical determinants of target engagement and selectivity [2][3].

Why Generic Substitution Is Unreliable for 4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (886643-10-3)


Even closely related 3,4-dihydroquinolin-2(1H)-one analogs cannot be considered functionally interchangeable [1]. Within this scaffold, the nature, regioisomerism, and steric bulk of the 4-aryloxy substituent exert profound control over biological activity—as demonstrated by MAO-B IC₅₀ values spanning >100 µM to low nanomolar ranges solely through variation of the 7-alkoxybenzyloxy group [1]. Similarly, DHODH inhibition potency among dihydroquinolinones varies by orders of magnitude (IC₅₀ 30,000 nM to 418 nM within a single patent series) depending on substitution pattern [2]. The target compound's sec-butoxy (1-methylpropoxy) group introduces a branched alkyl architecture at the 4-phenyl position that is absent in the more common n-butoxy, methoxy, or unsubstituted phenyl analogs. This branching influences both lipophilicity (XLogP3 = 4.5) [3] and the three-dimensional orientation of the 4-aryl ring—a parameter critical for binding-pocket complementarity in conformationally sensitive targets such as MAO and DHODH [1][2].

Quantitative Differentiation Evidence for 4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (886643-10-3)


Structural Differentiation from n-Butoxy and Unsubstituted Phenyl Analogs via Lipophilicity and Steric Descriptors

The target compound incorporates a sec-butoxy (1-methylpropoxy) group at the 4-phenyl position, distinguishing it from the n-butoxy analog (4-(2-butoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one) and the unsubstituted 4-phenyl derivatives within the dihydroquinolinone scaffold . The computed XLogP3 of 4.5 for the target compound [1] places it in a distinct lipophilicity window compared to n-butoxy analogs (expected XLogP3 ≈ 4.7) and 4-phenyl derivatives lacking the alkoxy substituent (XLogP3 ≈ 3.0–3.5). This ~1.0–1.5 log unit difference translates to a 10- to 30-fold difference in octanol–water partition coefficient, directly impacting membrane permeability and non-specific protein binding profiles [2].

Lipophilicity SAR Descriptors Drug Design

Scaffold-Class Precedent for MAO-B Inhibition: Potency Range and Selectivity Window of 3,4-Dihydroquinolin-2(1H)-ones

The 3,4-dihydroquinolin-2(1H)-one scaffold has been systematically validated as a privileged template for MAO-B inhibition, with C7-substituted derivatives achieving IC₅₀ values in the nanomolar range [1]. Specifically, 7-(3-bromobenzyloxy)-3,4-dihydroquinolin-2(1H)-one exhibited an MAO-B IC₅₀ of 0.008 µM (8 nM) with >1,000-fold selectivity over MAO-A [1]. The target compound, bearing 6,7-diethoxy substitution on the dihydroquinolinone core, retains the key structural determinants for MAO-B interaction—a lipophilic C7 substituent and an intact lactam moiety—while the 4-(sec-butoxyphenyl) group introduces steric modulation at a position that can influence isoform selectivity [2].

Monoamine Oxidase Neuroprotection Enzyme Inhibition

DHODH Inhibition Potential: Comparative IC₅₀ Landscape Within the Dihydroquinolinone Patent Space

US Patent 8,703,811 discloses dihydroquinolinones as DHODH inhibitors, with IC₅₀ values ranging from 30,000 nM (Example 9) to 418 nM (Example 38) [1]. The target compound's 4-(sec-butoxyphenyl) substitution pattern is structurally analogous to the 4-aryl dihydroquinolinone chemotype claimed in the patent but is not itself exemplified. The presence of a branched sec-butoxy group may confer differential DHODH binding kinetics compared to the linear or unsubstituted phenyl analogs tested, as the enzyme's ubiquinone-binding tunnel is highly sensitive to steric and electronic features of the terminal aryl substituent [2].

DHODH Immunosuppression Antimalarial Activity

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen-Bonding Capacity

The target compound exhibits a topological polar surface area (TPSA) of 56.8 Ų [1], placing it within the generally accepted ≤140 Ų threshold for oral bioavailability yet well above the <60–70 Ų range preferred for optimal blood–brain barrier penetration [2]. By comparison, the 4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one analog contains only three oxygen atoms and lacks the sec-butoxy ether oxygen, yielding a lower TPSA (~38 Ų) that may favor CNS partitioning but at the cost of reduced metabolic soft spots.

Drug-likeness Bioavailability Physicochemical profiling

Procurement-Driven Application Scenarios for 4-[4-(Butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one (886643-10-3)


MAO-B Inhibitor Hit-Finding and Patent-Landscape Expansion

The 3,4-dihydroquinolin-2(1H)-one core is a validated MAO-B inhibitor scaffold with nanomolar potency and >1,000-fold selectivity over MAO-A documented for C7-substituted analogs [1]. The target compound's 4-(sec-butoxyphenyl) substitution represents an underexplored vector in the MAO-B SAR literature, which has focused predominantly on C6/C7-alkoxybenzyloxy modifications. Procurement of 886643-10-3 enables screening campaigns aimed at identifying novel MAO-B inhibitor chemotypes that operate outside existing composition-of-matter claims, while retaining the pharmacophoric elements essential for MAO-B engagement [1].

DHODH Inhibitor Screening for Antimalarial and Immunomodulatory Programs

The dihydroquinolinone scaffold is active against Plasmodium falciparum DHODH, with patent-exemplified IC₅₀ values spanning 418–30,000 nM [2]. The target compound's 4-(sec-butoxyphenyl) architecture distinguishes it from the 4-unsubstituted and 4-halophenyl analogs present in the DHODH patent space. Its intermediate lipophilicity (XLogP3 = 4.5) and TPSA (56.8 Ų) [3] are compatible with oral bioavailability parameters, making it a suitable starting point for lead optimization in antimalarial and immunosuppressive DHODH programs where IP differentiation and physicochemical balance are dual procurement criteria [2].

Physicochemical Probe for Structure–Property Relationship (SPR) Studies

With a computed XLogP3 of 4.5, TPSA of 56.8 Ų, 1 H-bond donor, and 4 H-bond acceptors, the target compound occupies a lipophilicity–polarity window that is distinct from both the unsubstituted 4-phenyl analog (XLogP3 ≈ 3.2) and the more lipophilic n-butoxy isomer (XLogP3 ≈ 4.7) [3][4]. This makes it valuable as a matched-pair comparator in SPR studies examining the impact of branched vs. linear alkoxy substitution on solubility, permeability, metabolic stability, and off-target pharmacology within the dihydroquinolinone chemotype [4].

Chemical Biology Tool for Cereblon (CRBN) E3 Ligase Modulation

Dihydroquinolinones have been disclosed as cereblon-binding molecular glues capable of redirecting CRBN E3 ubiquitin ligase substrate specificity [5]. The target compound's 4-(sec-butoxyphenyl) group introduces steric bulk at a position that, in related dihydroquinolinone CRBN ligands, modulates the neosubstrate degradation profile. Procurement of 886643-10-3 supports targeted protein degradation (TPD) platform chemistry seeking novel CRBN-recruiting warheads with differentiated degradation selectivity relative to established immunomodulatory imide drugs (IMiDs) [5].

Quote Request

Request a Quote for 4-[4-(butan-2-yloxy)phenyl]-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.